
Methyl 2-methyl-2-(naphthalen-2-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to a naphthalene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-2-methyl-2-(naphthalen-2-yl)propanoat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Veresterung von 2-Methyl-2-(naphthalen-2-yl)propansäure mit Methanol in Gegenwart eines starken Säure-Katalysators wie Schwefelsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure zum Ester zu gewährleisten.
Eine andere Methode beinhaltet die Friedel-Crafts-Alkylierung von Naphthalin mit 2-Methylpropansäurechlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Das resultierende Produkt wird dann mit Methanol verestert, um Methyl-2-methyl-2-(naphthalen-2-yl)propanoat zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Methyl-2-methyl-2-(naphthalen-2-yl)propanoat umfasst oft großtechnische Veresterungsprozesse. Diese Prozesse nutzen kontinuierliche Strömungsreaktoren, um optimale Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu maximieren. Der Einsatz fortschrittlicher Katalysatoren und Reinigungsverfahren gewährleistet die Produktion von hochreinem Methyl-2-methyl-2-(naphthalen-2-yl)propanoat, das für verschiedene Anwendungen geeignet ist.
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-2-methyl-2-(naphthalen-2-yl)propanoat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Der Naphthalinring kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern typischerweise starke Säuren oder Basen als Katalysatoren, wie z. B. Schwefelsäure (H2SO4) für die Nitrierung und Chlorsulfonsäure (HSO3Cl) für die Sulfonierung.
Hauptprodukte, die gebildet werden
Oxidation: Die Hauptprodukte umfassen 2-Methyl-2-(naphthalen-2-yl)propansäure und entsprechende Ketone.
Reduktion: Das Hauptprodukt ist 2-Methyl-2-(naphthalen-2-yl)propanol.
Substitution: Die Produkte variieren je nach dem eingeführten Substituenten, wie z. B. Nitro-, Sulfonyl- oder Halogengruppen am Naphthalinring.
Wissenschaftliche Forschungsanwendungen
Methyl-2-methyl-2-(naphthalen-2-yl)propanoat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Ausgangsmaterial für verschiedene chemische Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu untersuchen.
Industrie: Es wird bei der Produktion von Spezialchemikalien, Duftstoffen und als Vorläufer für die Synthese von Polymeren und Harzen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-methyl-2-(naphthalen-2-yl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure freizusetzen, die mit Enzymen oder Rezeptoren in biologischen Systemen interagieren kann. Der Naphthalinring kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein, was ihre Funktion und Aktivität beeinflusst.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.
Major Products Formed
Oxidation: The major products include 2-methyl-2-(naphthalen-2-yl)propanoic acid and corresponding ketones.
Reduction: The primary product is 2-methyl-2-(naphthalen-2-yl)propanol.
Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Methyl-2-methyl-2-(naphthalen-2-yl)propanoat kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
Methyl-2-(6-Methoxynaphthalen-2-yl)propanoat: Diese Verbindung hat eine Methoxygruppe am Naphthalinring, die ihre Reaktivität und biologische Aktivität beeinflussen kann.
Methyl-2-(1-Naphthyl)propanoat:
2-Methyl-2-(naphthalen-2-yl)propan-1-amin:
Die Einzigartigkeit von Methyl-2-methyl-2-(naphthalen-2-yl)propanoat liegt in seinen spezifischen Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen und es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
225918-07-0 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
methyl 2-methyl-2-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI-Schlüssel |
YKBFSWQGXBKVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



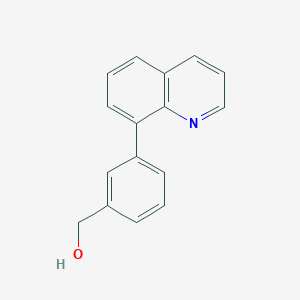

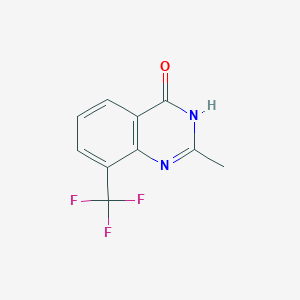
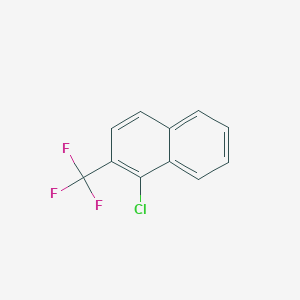
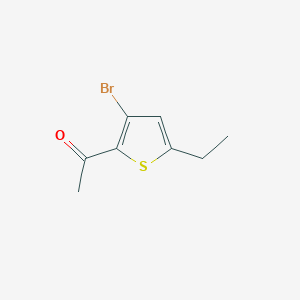

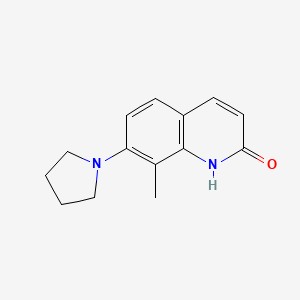


![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)


